molecular formula C15H27NO3 B7051849 tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate

tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate

Cat. No.: B7051849
M. Wt: 269.38 g/mol
InChI Key: FVDLTYUJOZHBPQ-XTXWPRCTSA-N
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Description

Tert-butyl 3-[[(1R,6S)-2-bicyclo[410]heptanyl]amino]-2-hydroxy-2-methylpropanoate is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)15(4,18)9-16-12-7-5-6-10-8-11(10)12/h10-12,16,18H,5-9H2,1-4H3/t10-,11+,12?,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDLTYUJOZHBPQ-XTXWPRCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CNC1CCCC2C1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(CNC1CCC[C@@H]2[C@H]1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of tert-butyl 2-hydroxy-2-methylpropanoate with a bicyclic amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[[(1R,5S)-2-bicyclo[3.1.0]hexanyl]amino]-2-hydroxy-2-methylpropanoate
  • Tert-butyl 3-[[(1R,3R,6S)-7-oxabicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate

Uniqueness

Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

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